2-Chloro-4-(4-chlorophenyl)pyridine
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Overview
Description
2-Chloro-4-(4-chlorophenyl)pyridine is an organic compound that belongs to the class of chlorinated aromatic heterocycles It consists of a pyridine ring substituted with a chlorophenyl group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chlorophenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, such as 4-(4-aminophenyl)-2-chloropyridine or 4-(4-thiocyanatophenyl)-2-chloropyridine.
Oxidation Reactions: Oxidized products like 4-(4-chlorophenyl)-2-pyridone.
Reduction Reactions: Reduced derivatives such as 4-(4-chlorophenyl)-2-aminopyridine.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-chloropyridine: Similar structure with a bromine atom instead of chlorine at the phenyl ring.
4-(4-Fluorophenyl)-2-chloropyridine: Similar structure with a fluorine atom instead of chlorine at the phenyl ring.
4-(4-Methylphenyl)-2-chloropyridine: Similar structure with a methyl group instead of chlorine at the phenyl ring.
Uniqueness
2-Chloro-4-(4-chlorophenyl)pyridine is unique due to the presence of both chlorine atoms, which can influence its reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H7Cl2N |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H |
InChI Key |
FAFNKMGDMLPVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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